molecular formula C12H12N2O B1372974 2-phenethyl-2H-pyrazole-3-carbaldehyde CAS No. 956723-13-0

2-phenethyl-2H-pyrazole-3-carbaldehyde

Cat. No.: B1372974
CAS No.: 956723-13-0
M. Wt: 200.24 g/mol
InChI Key: GNKMLUZRQKOBEF-UHFFFAOYSA-N
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Description

“2-phenethyl-2H-pyrazole-3-carbaldehyde” is a chemical compound that belongs to the family of pyrazoles . Pyrazoles are a class of compounds that have a five-membered heterocyclic aromatic ring structure with two nitrogen atoms at positions 1 and 2, and three carbon atoms .


Synthesis Analysis

The synthesis of pyrazoles, including “this compound”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, a series of quinoline allied pyrazole compounds were prepared by treating substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 2-methyl-3 .


Chemical Reactions Analysis

Pyrazoles, including “this compound”, can undergo various chemical reactions. For instance, they can participate in [3 + 2] cycloaddition reactions, condensations with ketones and aldehydes, and acceptorless dehydrogenative coupling reactions .

Scientific Research Applications

  • Antimicrobial Activity and Chitosan Schiff Bases : A study by Hamed et al. (2020) focused on synthesizing heteroaryl pyrazole derivatives and reacting them with chitosan to form Schiff bases. These compounds showed significant antimicrobial activity against various bacteria and fungi, without any cytotoxic activity.

  • Synthesis, Reactions, and Biological Activity Overview : Abdel-Wahab, Khidre, and Farahat (2011) reviewed the synthesis, reactions, and biological activities of pyrazole-3(4)-carbaldehydes, providing a comprehensive overview of the chemical and biological aspects of these compounds (Abdel-Wahab et al., 2011).

  • Development of Novel Compounds : Papernaya et al. (2015) described the synthesis of 2-(pyrazol-4-yl)-1,3-oxaselenolanes from pyrazole carbaldehydes, expanding the range of novel compounds derived from this chemical class (Papernaya et al., 2015).

  • Analgesic and Anti-inflammatory Properties : Research by Abdel-Wahab et al. (2012) showed that certain pyrazole-based heterocycles exhibited both analgesic and anti-inflammatory activities, highlighting their potential therapeutic applications (Abdel-Wahab et al., 2012).

  • Synthesis of Heterocycles for Various Applications : Baashen, Abdel-Wahab, and El‐Hiti (2017) utilized 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde as a precursor for synthesizing novel heterocycles, indicating the versatility of pyrazole derivatives in creating diverse chemical structures (Baashen et al., 2017).

  • Nonlinear Optical (NLO) Properties : Lanke and Sekar (2016) synthesized a series of pyrazole-based dyes, finding that they exhibit high first-order hyperpolarizability, making them relevant for optical applications (Lanke & Sekar, 2016).

  • Magnetic and Spectroscopic Studies : Uraev et al. (2020) investigated the magnetic and spectral properties of copper chelates derived from pyrazole-5-one and thione, adding to the understanding of these compounds in material science (Uraev et al., 2020).

  • Antiproliferative Efficacy on Cancer Cell Lines : Rashdan et al. (2018) synthesized a series of pyrazolo[1,2-b]phthalazinediones, demonstrating their antiproliferative efficacy on human hepatic cancer cell lines, thus indicating their potential in cancer research (Rashdan et al., 2018).

  • Antioxidant and Anti-inflammatory Activity : A study by Sudha, Subbaiah, and Mahalakshmi (2021) explored the synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, revealing their significant antioxidant and anti-inflammatory activities (Sudha, Subbaiah, & Mahalakshmi, 2021).

Future Directions

The future directions for “2-phenethyl-2H-pyrazole-3-carbaldehyde” and other pyrazole derivatives involve the development of eco-friendly and resource-efficient synthetic methodologies. There is also a focus on preparing this functional scaffold and finding new and improved applications .

Properties

IUPAC Name

2-(2-phenylethyl)pyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c15-10-12-6-8-13-14(12)9-7-11-4-2-1-3-5-11/h1-6,8,10H,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKMLUZRQKOBEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred, pre-cooled solution of 1-phenethyl-1H-pyrazole (1.10 g, 6.39 mmol) in THF (30 mL) at −78° C., was added dropwise n-BuLi (4.8 mL, 7.66 mmol; 1.6 M in hexane) at such a rate that the internal temperature stayed below −70° C. The mixture was stirred at −78° C. for 1.5 h, during which time the anion precipitated out as a yellow solid. Then DMF (1.25 mL, 15.97 mmol) was added neat and dropwise, and the reaction stirred at −78° C. for 90 min when TLC indicated the reaction was not progressing any further. It was quenched with NH4Cl solution (10 mL), allowed to warm to rt and extracted with EtOAc (4×50 mL). The combined organic extracts were washed with water, brine, dried (Na2SO4), filtered and concentrated. Purification by flash chromatography (Isco CombiFlash) 0-10% EtOAc/heptane provided 2-phenethyl-2H-pyrazole-3-carbaldehyde (540 mg, 43%). 1H NMR (400 MHz, CDCl3) δ ppm 3.09-3.15 (m, 2H), 4.74-4.80 (m, 2H), 6.88 (d, J=2.10 Hz, 1H), 7.16-7.20 (m, 2H), 7.20-7.32 (m, 3H), 7.58 (d, J=2.01 Hz, 1H), 9.77 (s, 1H); LCMS-MS (ESI+) 200.88 (M+H).
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1.1 g
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4.8 mL
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1.25 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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